molecular formula C14H17NO B5754369 N-benzyl-N-(furan-2-ylmethyl)ethanamine

N-benzyl-N-(furan-2-ylmethyl)ethanamine

Cat. No.: B5754369
M. Wt: 215.29 g/mol
InChI Key: GKRBDQVHLHKNDP-UHFFFAOYSA-N
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Description

N-benzyl-N-(furan-2-ylmethyl)ethanamine is an organic compound that features a benzyl group, a furan ring, and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N-(furan-2-ylmethyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of benzylamine with furan-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature and the reaction time ranging from a few hours to overnight .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(furan-2-ylmethyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

N-benzyl-N-(furan-2-ylmethyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism by which N-benzyl-N-(furan-2-ylmethyl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-(furan-2-ylmethyl)ethanamine is unique due to the presence of both a benzyl group and a furan ring, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-benzyl-N-(furan-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-15(12-14-9-6-10-16-14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRBDQVHLHKNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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